![molecular formula C17H22BrNO4 B588362 Fenoterol-d6 Hydrobromide CAS No. 1286129-04-1](/img/structure/B588362.png)
Fenoterol-d6 Hydrobromide
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Overview
Description
Fenoterol-d6 Hydrobromide is the deuterium labeled Fenoterol Hydrobromide . It is a sympathomimetic agent, a selective and orally active β2-adrenoceptor agonist . Fenoterol Hydrobromide is an effective bronchodilator and can be used for bronchospasm associated with asthma, bronchitis, and other obstructive airway diseases .
Molecular Structure Analysis
The molecular weight of Fenoterol-d6 Hydrobromide is 390.3 and the molecular formula is C17H16D6BrNO4 . The SMILES representation is OC(C=C1)=CC=C1C([2H])([2H])C(C([2H])([2H])[2H])([2H])NCC(C2=CC(O)=CC(O)=C2)O.Br .Physical And Chemical Properties Analysis
Fenoterol-d6 Hydrobromide appears as an off-white to light green solid . It has a molecular weight of 390.3 and a molecular formula of C17H16D6BrNO4 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Bronchodilator for Asthma Treatment
Fenoterol Hydrobromide is a beta2-adrenoreceptor agonist . It is used as a bronchodilator for the treatment and prevention of bronchospasms associated with asthma . By relaxing the smooth muscles in the airways, it helps to open up the airways and make breathing easier.
Chronic Obstructive Pulmonary Disease (COPD) Treatment
In addition to asthma, Fenoterol Hydrobromide is also used in the treatment of Chronic Obstructive Pulmonary Disease (COPD), which includes conditions such as chronic bronchitis and emphysema . It helps to alleviate the symptoms of COPD by reducing bronchospasms.
Combination Therapy for Respiratory Diseases
Fenoterol Hydrobromide is often used in combination with other medications for the treatment of respiratory diseases. For example, Berodual is a fixed combination of the anticholinergic agent ipratropium bromide and the beta2-adrenergic agonist fenoterol hydrobromide . This combination therapy can provide more effective treatment for conditions like asthma and COPD .
Tocolysis During Premature Labor
Fenoterol Hydrobromide is also used for tocolysis during premature labor . Tocolysis is the process of delaying premature labor, and Fenoterol Hydrobromide can help to relax the uterine muscles, thereby delaying premature contractions.
Mechanism of Action
Target of Action
Fenoterol-d6 Hydrobromide primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and lung function .
Mode of Action
As a Beta-2 adrenergic receptor agonist, Fenoterol-d6 Hydrobromide interacts with its targets by binding to these receptors, leading to their activation . This activation causes relaxation of bronchial smooth muscle, resulting in bronchodilation and increased bronchial airflow .
Biochemical Pathways
The activation of Beta-2 adrenergic receptors by Fenoterol-d6 Hydrobromide leads to a cascade of biochemical reactions. These reactions involve the conversion of ATP to cyclic AMP (cAMP) via the enzyme adenylate cyclase. The increase in cAMP levels results in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Pharmacokinetics
It is known that fenoterol is rapidly absorbed following oral ingestion or inhalation and is then conjugated primarily with sulphuric acid in humans . The metabolism of Fenoterol-d6 Hydrobromide occurs in the liver .
Result of Action
The molecular and cellular effects of Fenoterol-d6 Hydrobromide’s action primarily involve the relaxation of bronchial smooth muscle, leading to bronchodilation . This results in increased bronchial airflow, thereby alleviating symptoms associated with conditions such as asthma and chronic obstructive airway disease .
Action Environment
The action, efficacy, and stability of Fenoterol-d6 Hydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. For example, the risk or severity of adverse effects can be increased when Fenoterol is combined with certain other drugs . Additionally, the patient’s physiological condition, such as liver function, can also impact the drug’s metabolism and efficacy .
Safety and Hazards
Future Directions
While specific future directions for Fenoterol-d6 Hydrobromide are not mentioned in the search results, it is known that Fenoterol is used for the symptomatic treatment of asthma . As a beta-2 adrenergic agonist and bronchodilator, it may continue to be used in the treatment of bronchospasm associated with asthma, bronchitis, and other obstructive airway diseases .
properties
IUPAC Name |
5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H/i1D3,6D2,11D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRQMALQBXAIQ-JOJSIGTQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747782 |
Source
|
Record name | 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1286129-04-1 |
Source
|
Record name | 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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